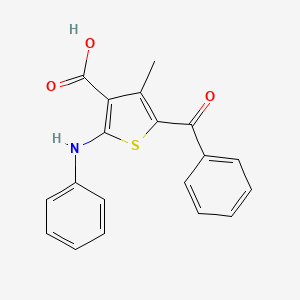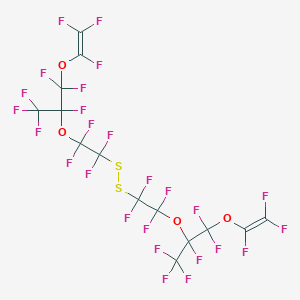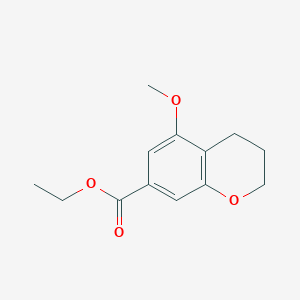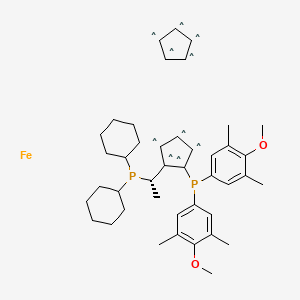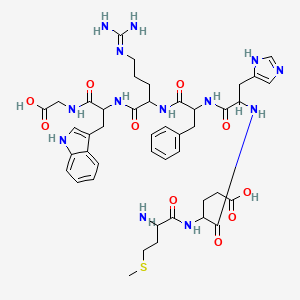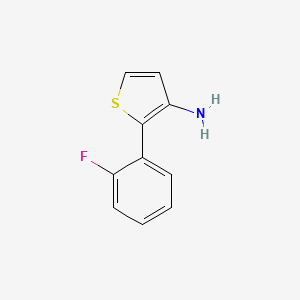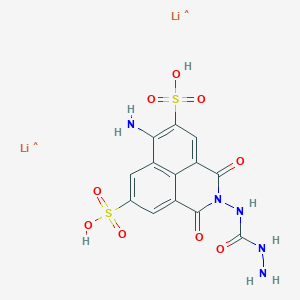![molecular formula C43H50Br2N2S B15089150 2-(2,5-Dibromothiophen-3-yl)-6,9-dihexyl-1-(4-hexylphenyl)-1H-phenanthro[9,10-d]imidazole CAS No. 1174043-12-9](/img/structure/B15089150.png)
2-(2,5-Dibromothiophen-3-yl)-6,9-dihexyl-1-(4-hexylphenyl)-1H-phenanthro[9,10-d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-Dibromothiophen-3-yl)-6,9-dihexyl-1-(4-hexylphenyl)-1H-phenanthro[9,10-d]imidazole is a complex organic compound that features a phenanthroimidazole core with various substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dibromothiophen-3-yl)-6,9-dihexyl-1-(4-hexylphenyl)-1H-phenanthro[9,10-d]imidazole typically involves multiple steps:
Formation of the Phenanthroimidazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dibromothiophene Group: This can be achieved through a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Attachment of Hexyl Groups: The hexyl groups can be introduced via alkylation reactions using hexyl halides in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the imidazole ring using reducing agents like sodium borohydride.
Substitution: The bromine atoms on the thiophene ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted thiophene derivatives.
Applications De Recherche Scientifique
2-(2,5-Dibromothiophen-3-yl)-6,9-dihexyl-1-(4-hexylphenyl)-1H-phenanthro[9,10-d]imidazole has several applications in scientific research:
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Biological Studies: Studied for its interactions with biological macromolecules and potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 2-(2,5-Dibromothiophen-3-yl)-6,9-dihexyl-1-(4-hexylphenyl)-1H-phenanthro[9,10-d]imidazole involves its interaction with specific molecular targets. The compound can bind to proteins or nucleic acids, altering their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,5-Dibromothiophen-3-yl)-6,9-dihexyl-1-(4-hexylphenyl)-1H-phenanthro[9,10-d]imidazole: shares structural similarities with other phenanthroimidazole derivatives and thiophene-containing compounds.
Uniqueness
Structural Uniqueness: The combination of a phenanthroimidazole core with dibromothiophene and multiple hexyl groups is unique, providing distinct electronic and steric properties.
Functional Uniqueness:
Propriétés
Numéro CAS |
1174043-12-9 |
|---|---|
Formule moléculaire |
C43H50Br2N2S |
Poids moléculaire |
786.7 g/mol |
Nom IUPAC |
2-(2,5-dibromothiophen-3-yl)-6,9-dihexyl-3-(4-hexylphenyl)phenanthro[9,10-d]imidazole |
InChI |
InChI=1S/C43H50Br2N2S/c1-4-7-10-13-16-30-19-23-33(24-20-30)47-41-35-26-22-32(18-15-12-9-6-3)28-37(35)36-27-31(17-14-11-8-5-2)21-25-34(36)40(41)46-43(47)38-29-39(44)48-42(38)45/h19-29H,4-18H2,1-3H3 |
Clé InChI |
IGKHNFQJQVKOPX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CC=C(C=C1)N2C3=C(C4=C(C=C(C=C4)CCCCCC)C5=C3C=CC(=C5)CCCCCC)N=C2C6=C(SC(=C6)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


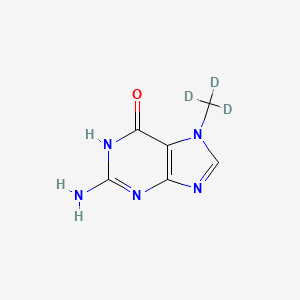
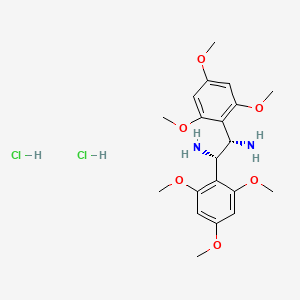

![Methyl sulfate; trimethyl({2-[(2-methylprop-2-enoyl)oxy]ethyl})azanium](/img/structure/B15089091.png)
